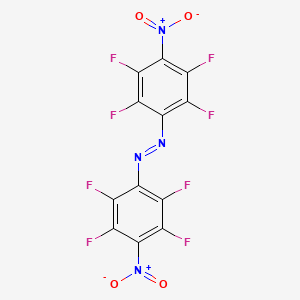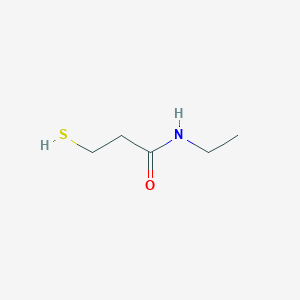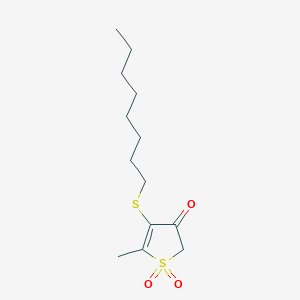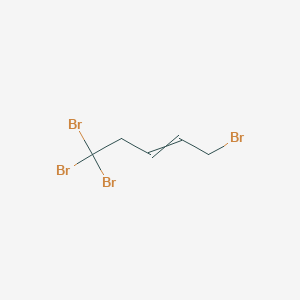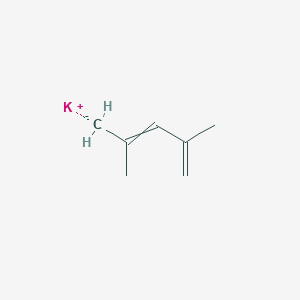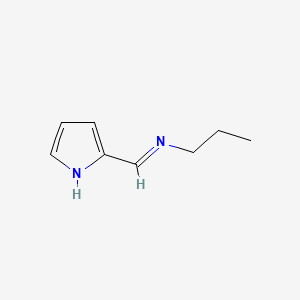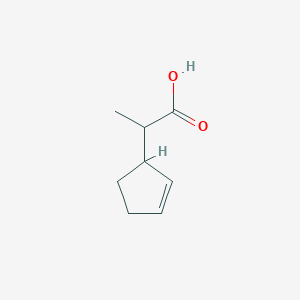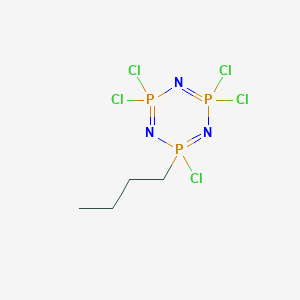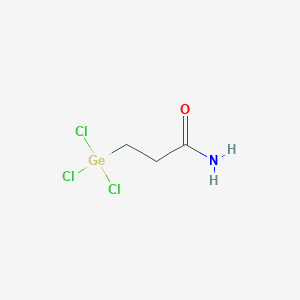
3-(Trichlorogermyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trichlorogermyl)propionamide is an organogermanium compound characterized by the presence of a trichlorogermyl group attached to a propionamide backbone. This compound is notable for its unique structural properties, which include a pentacoordinated germanium atom. The presence of germanium in its structure makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of 3-(Trichlorogermyl)propionamide typically involves the reaction of trichlorogermane with propionamide under controlled conditions. The reaction is carried out in an organic solvent, often under an inert atmosphere to prevent unwanted side reactions. The process involves the formation of a Ge-C bond, facilitated by the nucleophilic attack of the amide group on the germanium center .
Chemical Reactions Analysis
3-(Trichlorogermyl)propionamide undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorogermyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common and typically require specific reagents and conditions.
Scientific Research Applications
3-(Trichlorogermyl)propionamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Trichlorogermyl)propionamide involves the interaction of the germanium center with various molecular targets. The pentacoordinated germanium atom can form coordination bonds with oxygen and nitrogen atoms, facilitating electron transfer and catalyzing various chemical reactions . This coordination ability is crucial for its activity in both biological and industrial applications.
Comparison with Similar Compounds
3-(Trichlorogermyl)propionamide can be compared with other organogermanium compounds such as:
N-acetyl-N-methyl-3-(trichlorogermyl)propionamide: Similar in structure but with an acetyl group, this compound also exhibits unique coordination properties.
N-3-(trichlorogermyl)propionylurethane: Another derivative with a urethane group, used in different industrial applications.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
73300-47-7 |
|---|---|
Molecular Formula |
C3H6Cl3GeNO |
Molecular Weight |
251.1 g/mol |
IUPAC Name |
3-trichlorogermylpropanamide |
InChI |
InChI=1S/C3H6Cl3GeNO/c4-7(5,6)2-1-3(8)9/h1-2H2,(H2,8,9) |
InChI Key |
YOPIFVUIPDPTNM-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Ge](Cl)(Cl)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![2-{[(9H-Carbazol-9-YL)amino]methyl}phenol](/img/structure/B14449515.png)


